4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide

描述

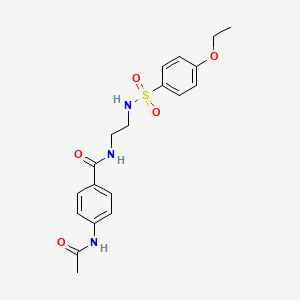

4-Acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide is a synthetic benzamide derivative characterized by a central benzamide core substituted with an acetamido group at the 4-position. The ethyl linker connects this core to a 4-ethoxyphenylsulfonamido moiety.

属性

IUPAC Name |

4-acetamido-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-3-27-17-8-10-18(11-9-17)28(25,26)21-13-12-20-19(24)15-4-6-16(7-5-15)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDJNNSKPZRSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine with an acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of an aromatic ring to introduce the sulfonamido group. The final step involves coupling the ethoxyphenylsulfonamido intermediate with a benzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

科学研究应用

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

作用机制

The mechanism of action of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cell proliferation in cancer cells .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)

- Structure : Benzamide core with acetamido and ethyl-indole groups.

- Key Differences : Replaces the sulfonamido-ethoxyphenyl group with a 2-methylindole.

- Molecular Weight : 336 g/mol .

4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride

- Structure: Diethylaminoethyl substituent instead of sulfonamido-ethoxyphenyl.

- Key Differences: Introduction of a basic tertiary amine (diethylamino) enhances solubility in acidic environments.

- Physicochemical Properties : Molecular weight 313.82 g/mol; exists as a hydrochloride salt, improving stability and handling .

Sulfonamido-Containing Analogs

4-Acetamido-N-(2-(4-(N,N-Dimethylsulfamoyl)benzamido)ethyl)benzamide

- Structure : Features a dimethylsulfamoyl group on the benzamide.

- Molecular Weight : 432.5 g/mol; higher due to the sulfamoyl group .

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

- Structure : Chloro-methoxybenzamide linked to a sulfamoylphenyl group.

- Key Differences : Chlorine and methoxy substituents increase lipophilicity, likely enhancing membrane permeability.

Benzothiazole and Heterocyclic Derivatives

2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide

Receptor Binding and Selectivity

- Sigma Receptor Targeting : Benzamides with sulfonamido groups, like the target compound, show high affinity for sigma receptors (e.g., Kd = 5.80 nM for prostate cancer cells) . The ethoxy group may enhance metabolic stability compared to methoxy or chloro analogs.

- Structural Impact : Ethyl linkers (as in the target compound) balance flexibility and rigidity, optimizing interactions with receptor pockets.

Data Tables

Table 1. Structural and Molecular Comparison

Table 2. Pharmacological Profiles

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Amide bond formation : React 4-acetamidobenzoic acid with ethylenediamine derivatives using coupling agents like EDC/HOBt .

Sulfonylation : Introduce the 4-ethoxyphenylsulfonyl group via reaction with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2 equivalents of sulfonyl chloride) to minimize byproducts. Maintain temperatures below 40°C to prevent decomposition .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical techniques :

- NMR : Verify acetamido (δ ~2.1 ppm, singlet for CH3) and sulfonamido (δ ~7.5 ppm for aromatic protons) groups .

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to confirm >98% purity .

- Mass spectrometry : ESI-MS in positive mode to detect [M+H]+ peaks matching theoretical molecular weight .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Screening :

- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) at 10–100 µM concentrations .

Advanced Research Questions

Q. How does the ethoxyphenylsulfonamido group influence this compound’s bioavailability and target binding?

- Structure-activity relationship (SAR) :

- The ethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability .

- Sulfonamido groups engage in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase), as shown in molecular docking studies (AutoDock Vina) .

- Data contradiction : Some studies report reduced solubility at physiological pH due to the sulfonamide moiety; address via salt formation (e.g., sodium or hydrochloride salts) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Troubleshooting :

- Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

- Off-target effects : Use CRISPR knockouts or siRNA silencing to validate target specificity .

Q. How can researchers design derivatives to improve this compound’s pharmacokinetic profile?

- Derivatization approaches :

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy to enhance metabolic stability .

- Prodrugs : Introduce ester linkages (e.g., ethyl ester) for improved oral absorption, hydrolyzed in vivo to the active form .

- Validation : Conduct in vivo PK studies (rodents) with LC-MS/MS quantification of plasma concentrations .

Key Challenges and Future Directions

- Solubility limitations : Explore co-solvents (DMSO/PEG mixtures) or nanoparticle formulations .

- Target validation : Use CRISPR-Cas9 to knockout suspected targets (e.g., HDACs) and confirm mechanism .

- Scalability : Optimize one-pot synthesis to reduce purification steps and improve yield >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。